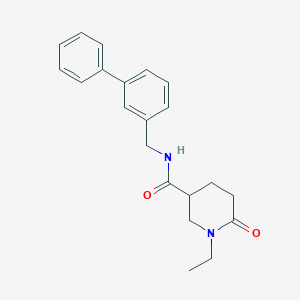![molecular formula C17H19N3OS B5679812 1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)
1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrimidinyl compounds involves multi-step reactions that may include condensation, cyclization, and substitution reactions. For instance, compounds with structural similarities are often synthesized using starting materials that undergo specific reactions to introduce the desired functional groups, such as methylthio, phenyl, and pyrrolidinyl groups into the pyrimidine ring (Attaby et al., 2006). These processes can involve the use of reagents like chloroacetophenone, active halogen-containing compounds, and specific catalysts under controlled conditions to achieve the target molecule.
Molecular Structure Analysis
The molecular structure of pyrimidinyl compounds can be elucidated using techniques such as IR, NMR, and mass spectrometry, providing insights into the arrangement of atoms and the presence of functional groups. For example, hydrogen-bonding patterns in enaminones related to the compound have been characterized, revealing bifurcated intra- and intermolecular hydrogen bonding that significantly influences the compound's stability and reactivity (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include interactions with nucleophiles, electrophiles, and other reagents leading to the formation of new derivatives with varied biological activities. The reactivity can be attributed to the presence of active functional groups that undergo substitutions, additions, or cyclization reactions, producing a diverse range of heterocyclic compounds with potential pharmacological properties (Merugu et al., 2010).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and the interactions between molecules. The crystal and molecular structures of related compounds, analyzed through X-ray diffraction, offer valuable information on the conformation and packing in the solid state, impacting the compound's solubility, stability, and reactivity (Mohan et al., 2003).
Chemical Properties Analysis
The chemical properties are influenced by the functional groups present in the molecule. The compound's reactivity towards different reagents, its acid-base behavior, and its potential to undergo redox reactions are crucial aspects. Studies on related compounds, focusing on their synthesis, reactivity, and potential biological activities, shed light on how substitutions on the pyrimidine ring or the introduction of specific groups like methylthio and pyrrolidinyl affect these properties and the overall activity of the compound (Ho & Yao, 2013).
Propriétés
IUPAC Name |
1-(4-methylsulfanyl-2-phenyl-6-pyrrolidin-1-ylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(21)14-16(20-10-6-7-11-20)18-15(19-17(14)22-2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRMLAYKWEMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)
![1-(3-methylphenyl)-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5679762.png)
![4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5679767.png)
![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)
![(3R*,4R*)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679804.png)
![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)
![N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5679809.png)
![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)
![6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)